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Compound of Interest

Compound Name: Erythrinin G

Cat. No.: B13829451

Disclaimer: Extensive searches for spectroscopic data specifically for "Erythrinin G" did not
yield any results for a compound with this exact name. This guide therefore provides a
comprehensive overview of the spectroscopic data (NMR and MS) and analytical
methodologies for closely related and well-characterized isoflavonoids isolated from the
Erythrina genus, which are structurally analogous to what "Erythrinin G" would likely be. This
information is intended to serve as a valuable resource for researchers, scientists, and drug
development professionals working with compounds from this class.

The genus Erythrina is a rich source of structurally diverse isoflavonoids, many of which exhibit
significant biological activities. The structural elucidation of these compounds relies heavily on
modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy
and Mass Spectrometry (MS). This guide details the characteristic spectroscopic data for
representative isoflavonoids from Erythrina species and outlines the standard experimental
protocols for their isolation and characterization.

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is a critical tool for
determining the molecular formula of isolated isoflavonoids. The table below summarizes the
HRESIMS data for several isoflavonoids isolated from Erythrina caffra and Erythrina
arborescens.
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o Molecular Calculated Found [M+H]*
Compound Trivial Name
Formula [M+H]* or [M]*  or[M]*
1 Erycaffra A C22H2406 384.1522 384.1524
2 Erycaffra B C22H2407 400.1522 400.1518
3 Erycaffra C C25H2607 438.1679 438.1633
4 Erythrinin D C21H1806 366.1103 366.1099

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data

NMR spectroscopy, including *H NMR, 3C NMR, and various 2D NMR techniques (COSY,
HSQC, HMBC), is indispensable for the complete structural elucidation of isoflavonoids. The
chemical shifts provide detailed information about the carbon skeleton and the placement of

substituents.

Table 2.1: *H NMR Spectroscopic Data (600 MHz, Acetone-de) for Erycaffra A (1) and Erycaffra
B (2)[1]
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Position Erycaffra A (6 ppm, J in Erycaffra B (6 ppm, J in
Hz) Hz)

2 450 (t, 10.8) 4.41 (m)

3ax 4.34 (dd, 10.8, 5.7)

3eq

6 5.91 (d, 2.4) 5.98 (brs)

8 5.86 (d, 2.4) 5.97 (brs)

2 6.76 (s) 7.01 (s)

6

1" 3.22 (d, 7.2) 2.64 (m)

2" 5.22 (t, 7.2)

4" 1.66 (S)

5" 1.76 (s)

2'-OCHs 3.75(s) 3.78 (s)

4-OCHs 3.82(s) 3.84(s)

Table 2.2: 13C NMR Spectroscopic Data (150 MHz, Acetone-ds) for Erycaffra A (1) and Erycaffra
B (2)[1]
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Position Erycaffra A (6 ppm) Erycaffra B (6 ppm)
2 70.4 70.2
3 45.6 455
4 197.6 197.5
4a 103.5 102.7
5 165.2 165.1
6 95.9 95.9
7 166.8 166.9
8 95.0 94.7
8a 163.7 163.6
1 114.5 114.2
2 130.8 132.8
3 106.1 106.0
4 157.9 158.2
5' 122.9 123.1
6' 156.5 157.1
1" 22.0 36.0
2" 122.8 148.2
3" 1324 76.5
4" 25.8 112.5
5" 17.8 18.5
2'-OCHs 56.4 56.5
4'-OCHs 55.7 55.8
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Experimental Protocols

The isolation and structural elucidation of isoflavonoids from Erythrina species generally follow

a standardized workflow.
3.1. Extraction and Isolation

The dried and powdered plant material (e.g., stem bark, roots) is typically extracted with a
solvent such as methanol or ethanol.[2] The crude extract is then subjected to a series of

chromatographic separations to isolate the individual compounds.

. . Solvent Extraction Solvent Partitioning 5 Column Chromatography o
(Drled Plant Material (e.g., Methanol) )—>[Crude Extract (e.g.. Hexane, EtOAC, BUOH) Fractions (Silica Gel, Sephadex) Purified Compounds

Click to download full resolution via product page
Fig. 1: General workflow for the extraction and isolation of isoflavonoids.
3.2. Structure Elucidation

The purified compounds are then subjected to spectroscopic analysis to determine their

chemical structures.
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Fig. 2: Spectroscopic workflow for the structural elucidation of isoflavonoids.

3.3. Instrumentation and Parameters

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on Bruker Avance
spectrometers operating at frequencies of 300-600 MHz for *H and 75-150 MHz for 13C.[1]
Deuterated solvents such as acetone-ds, chloroform-d, or methanol-ds are used. Chemical
shifts are reported in parts per million (ppm) relative to the solvent signal.

e Mass Spectrometry: High-resolution mass spectra are often acquired on a time-of-flight
(TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

[1]

Signaling Pathways and Logical Relationships
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While this document focuses on the spectroscopic characterization of Erythrinin G, it's
important to understand the broader context of its potential biological activity. Isoflavonoids are
well-known for their interaction with various cellular signaling pathways. For instance, many
isoflavonoids exhibit estrogenic activity by binding to estrogen receptors, or they can modulate
pathways involved in inflammation and cell proliferation. The precise signaling pathways
affected by a novel compound like Erythrinin G would need to be determined through further
biological assays.
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Fig. 3: Hypothetical signaling pathway for an isoflavonoid like Erythrinin G.

This guide provides a foundational understanding of the spectroscopic data and analytical
techniques crucial for the study of isoflavonoids from Erythrina species. The presented data
and protocols for known compounds serve as a robust reference for the characterization of
new molecules in this class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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